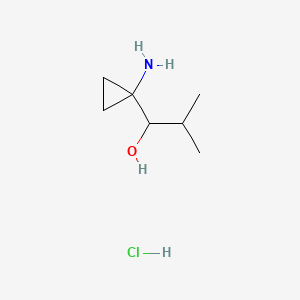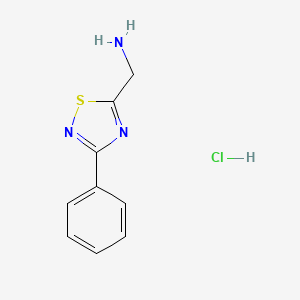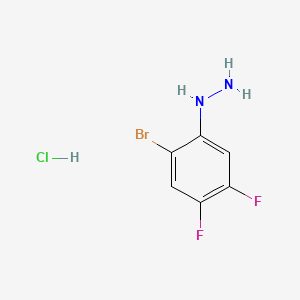
(2-bromo-4,5-difluorophenyl)hydrazinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-bromo-4,5-difluorophenyl)hydrazinehydrochloride is a chemical compound with the molecular formula C6H5BrF2N2·HCl It is a derivative of hydrazine, characterized by the presence of bromine and fluorine atoms on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-4,5-difluorophenyl)hydrazinehydrochloride typically involves the reaction of 2-bromo-4,5-difluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction scheme is as follows:
2-bromo-4,5-difluoroaniline+hydrazine hydrateHClthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2-bromo-4,5-difluorophenyl)hydrazinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce amines.
科学的研究の応用
Chemistry
In chemistry, (2-bromo-4,5-difluorophenyl)hydrazinehydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicine, this compound has potential applications in drug development. It can be used to synthesize novel therapeutic agents with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (2-bromo-4,5-difluorophenyl)hydrazinehydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring enhance its reactivity, allowing it to form stable complexes with enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects.
類似化合物との比較
Similar Compounds
- (2-bromo-4,6-difluorophenyl)hydrazine hydrochloride
- (2-chloro-4,5-difluorophenyl)hydrazine hydrochloride
- (2-bromo-4,5-dichlorophenyl)hydrazine hydrochloride
Uniqueness
(2-bromo-4,5-difluorophenyl)hydrazinehydrochloride is unique due to the specific positioning of bromine and fluorine atoms on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
(2-bromo-4,5-difluorophenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2.ClH/c7-3-1-4(8)5(9)2-6(3)11-10;/h1-2,11H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDXTGQIXFEYPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClF2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.48 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride](/img/structure/B6609010.png)
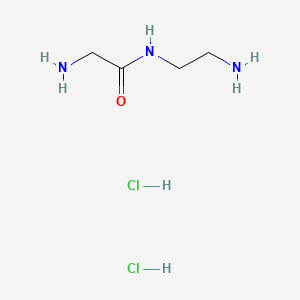
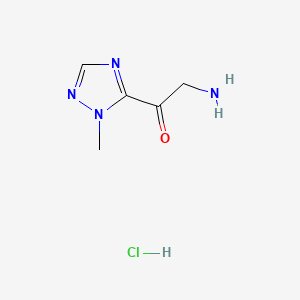
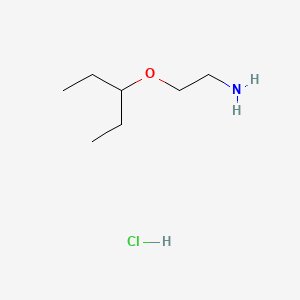
![3-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B6609060.png)
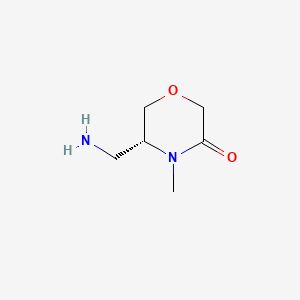
![2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B6609063.png)
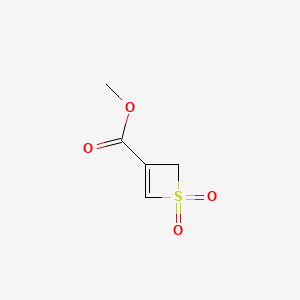
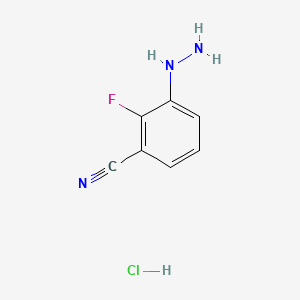

![rac-(2R,5S)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B6609100.png)
![2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride](/img/structure/B6609104.png)
